Fenilpiruvato de sodio monohidratado

Descripción general

Descripción

Sodium phenylpyruvate monohydrate is a chemical compound with the molecular formula C9H9NaO4. It is the sodium salt of phenylpyruvic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as a substrate in enzymatic reactions and its involvement in metabolic pathways.

Aplicaciones Científicas De Investigación

Sodium phenylpyruvate monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase.

Medicine: It is studied for its potential therapeutic effects in conditions like phenylketonuria, where it inhibits amino acid formation and depresses oxygen consumption.

Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes

Mecanismo De Acción

Target of Action

Sodium phenylpyruvate monohydrate, also known as Sodium 2-oxo-3-phenylpropanoate hydrate, interacts with several targets. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . These enzymes play crucial roles in various biochemical reactions, contributing to the compound’s overall mechanism of action.

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical reactions. For instance, when Sodium phenylpyruvate monohydrate acts as a substrate for phenylpyruvate decarboxylase, it undergoes decarboxylation, a process that removes a carboxyl group and releases carbon dioxide .

Biochemical Pathways

Sodium phenylpyruvate monohydrate is involved in the synthesis of phenylalanine , an essential amino acid . Phenylalanine is a precursor for a large group of plant specialized metabolites, including the fragrant volatile benzenoid–phenylpropanoids (BPs) . The compound contributes to these pathways, affecting their downstream effects.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Result of Action

The action of Sodium phenylpyruvate monohydrate leads to the production of phenylalanine, which is a precursor for a large group of plant specialized metabolites . This includes the production of fragrant volatile benzenoid–phenylpropanoids (BPs), contributing to the aroma of certain plants .

Action Environment

The action, efficacy, and stability of Sodium phenylpyruvate monohydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments.

Análisis Bioquímico

Biochemical Properties

Sodium phenylpyruvate monohydrate is involved in several biochemical reactions. It is a substrate for phenylpyruvate decarboxylase and phenylpyruvate tautomerase . It inhibits amino acid formation and depresses oxygen consumption . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

In cellular processes, Sodium phenylpyruvate monohydrate has been found to have significant effects. For instance, it has been shown to impair wound healing and augment inflammatory responses in diabetic wounds . Reducing phenylpyruvate via dietary phenylalanine restriction relieves uncontrolled inflammation and benefits diabetic wounds .

Molecular Mechanism

At the molecular level, Sodium phenylpyruvate monohydrate exerts its effects through various mechanisms. It is known to bind to PPT1 protein and increase NLRP3 palmitoylation level . This interaction leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium phenylpyruvate monohydrate change over time. It is stable when stored at freezer temperatures . The solid form of the compound oxidizes in air and decomposes on storage, if not dry .

Metabolic Pathways

Sodium phenylpyruvate monohydrate is involved in the phenylalanine metabolic pathway . It is produced through two distinct gut microbial pathways: one catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and the other by phenylpyruvate decarboxylase (PPDC) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium phenylpyruvate monohydrate can be synthesized through the reaction of benzaldehyde with hydantoin in an aqueous medium. This reaction is catalyzed by a primary or secondary amine at high temperatures. The reaction mixture is then treated with an excess of sodium hydroxide at high temperatures to yield the desired product .

Industrial Production Methods: Industrial production of sodium phenylpyruvate monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in crystalline form to facilitate its use in various applications .

Análisis De Reacciones Químicas

Types of Reactions: Sodium phenylpyruvate monohydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form phenylacetic acid.

Reduction: It can be reduced to form phenylalanine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Phenylacetic acid.

Reduction: Phenylalanine.

Substitution: Various phenylpyruvate derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

Phenylpyruvic acid: The parent compound of sodium phenylpyruvate monohydrate.

Phenylalanine: A related amino acid that can be synthesized from sodium phenylpyruvate monohydrate.

Phenylacetic acid: A product of the oxidation of sodium phenylpyruvate monohydrate.

Uniqueness: Sodium phenylpyruvate monohydrate is unique due to its solubility in water and its role as a substrate in enzymatic reactions. Unlike its parent compound, phenylpyruvic acid, the sodium salt form is more stable and easier to handle in various applications .

Actividad Biológica

Sodium phenylpyruvate monohydrate, a sodium salt of phenylpyruvic acid, has garnered attention for its biological activity, particularly in the context of metabolic disorders and as a potential therapeutic agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNaO

- Molecular Weight : 163.15 g/mol

- CAS Number : 122049-54-1

- Solubility : Soluble in water, slightly soluble in boiling water, and soluble in ethanol and diethyl ether .

Sodium phenylpyruvate acts primarily as an enzyme inhibitor, affecting various metabolic pathways:

- Inhibition of Amino Acid Formation : It inhibits the formation of certain amino acids, particularly in conditions like phenylketonuria (PKU), where phenylalanine metabolism is disrupted. This inhibition can lead to decreased levels of toxic metabolites associated with PKU .

- Depression of Oxygen Consumption : The compound has been reported to depress oxygen consumption in cellular systems, indicating potential effects on cellular respiration and energy metabolism .

1. Phenylketonuria (PKU)

Sodium phenylpyruvate is particularly significant in the management of PKU. In individuals with this condition, the inability to metabolize phenylalanine leads to the accumulation of toxic metabolites such as phenylpyruvate. Sodium phenylpyruvate serves as a biomarker for PKU and is involved in therapeutic strategies aimed at reducing phenylalanine levels by providing an alternative pathway for its metabolism .

Case Study 1: Sodium Phenylbutyrate in Alzheimer's Disease

A clinical trial (PEGASUS) investigated the effects of sodium phenylbutyrate combined with taurursodiol on biomarkers related to Alzheimer's disease. Although this study focused on sodium phenylbutyrate, it provides insights into the biological pathways that sodium phenylpyruvate may also influence due to their similar mechanisms. The trial showed reductions in biomarkers associated with neurodegeneration and inflammation .

Case Study 2: Metabolic Pathways

In metabolic engineering studies, sodium phenylpyruvate has been used to enhance the production of aromatic compounds through microbial fermentation processes. This highlights its role not only as a metabolic intermediate but also as a tool for biotechnological applications .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Applications |

|---|---|---|

| Sodium Phenylpyruvate | Inhibits amino acid formation; depresses oxygen consumption | Treatment for PKU |

| Sodium Phenylbutyrate | Mitigates ER stress; neuroprotective effects | Potential treatment for Alzheimer's |

| Taurursodiol | Reduces mitochondrial dysfunction | Neurodegenerative disease therapy |

Propiedades

IUPAC Name |

sodium;2-oxo-3-phenylpropanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.Na.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,11,12);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWVLWHPVBHFLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

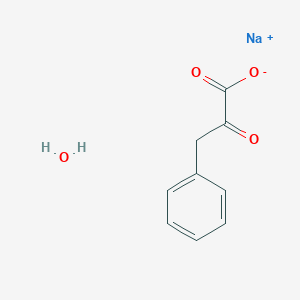

C1=CC=C(C=C1)CC(=O)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.